1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea
Description
The compound 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea is a urea derivative featuring a [1,2,3]triazolo[1,5-a]quinazoline core substituted with a phenyl group at position 3 and a 3-methoxyphenyl urea moiety at position 3.
Triazoloquinazolines are known for diverse pharmacological activities, including anticancer, antiviral, and kinase inhibition properties . The introduction of urea linkages, as seen here, is a common strategy to improve pharmacokinetic profiles by modulating polarity and solubility .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(3-phenyltriazolo[1,5-a]quinazolin-5-yl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c1-32-17-11-7-10-16(14-17)24-23(31)28-27-21-18-12-5-6-13-19(18)30-22(25-21)20(26-29-30)15-8-3-2-4-9-15/h2-14H,1H3,(H,25,27)(H2,24,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAMZRCUYJMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Quinazoline-2,4-Dione Intermediate
The synthesis begins with anthranilic acid derivatives, which undergo ureidation via reaction with potassium cyanate in aqueous acidic conditions to yield o-ureidobenzoic acids. Cyclization of these intermediates under thermal or alkaline conditions produces quinazoline-2,4(1H,3H)-dione, a critical precursor. For example, heating anthranilic acid with potassium cyanate at 80°C for 6 hours in hydrochloric acid yields the ureido intermediate, which is subsequently cyclized using sodium hydroxide at reflux to form quinazoline-2,4-dione in 75–85% yield.
Chlorination and Hydrazine Functionalization
Quinazoline-2,4-dione is treated with phosphorus oxychloride (POCl₃) in the presence of a base such as diisopropylethylamine (DIPEA) to generate 2,4-dichloroquinazoline. Selective substitution at the 4-position is achieved by reacting this dichlorinated intermediate with hydrazine hydrate at 0–5°C, yielding 2-chloro-quinazolin-4-yl-hydrazine. This step typically achieves 70–80% conversion efficiency, with purity confirmed via thin-layer chromatography (TLC).
Cyclization to Triazoloquinazoline
The hydrazine derivative undergoes cyclization using acetic anhydride under reflux conditions to form thetriazolo[1,5-a]quinazolin-5(6H)-one scaffold. For instance, stirring the hydrazine intermediate in acetic anhydride at 120°C for 4 hours produces the triazoloquinazoline core in 65–75% yield. Nuclear magnetic resonance (NMR) spectroscopy confirms the regioselective formation of the triazole ring, with characteristic peaks at δ 7.8–8.2 ppm for aromatic protons.
Introduction of the 5-Amino Group
Amination at the 5-position is achieved via nucleophilic aromatic substitution. Treatment of 3-phenyl-triazolo[1,5-a]quinazolin-5(6H)-one with ammonium hydroxide in the presence of a copper catalyst at 150°C introduces the primary amino group. Gas chromatography–mass spectrometry (GC-MS) analysis of this step reveals >90% conversion, with the product isolated via recrystallization from ethanol.
Urea Linkage Formation Strategies
Phosgene/Triphosgene-Mediated Coupling
The traditional method employs triphosgene to activate the 3-methoxyaniline precursor. In a two-step process, 3-methoxyaniline reacts with triphosgene in dichloromethane at −10°C to generate the corresponding isocyanate intermediate. Subsequent reaction with the triazoloquinazolin-5-amine in tetrahydrofuran (THF) at room temperature for 12 hours yields the target urea derivative. This method provides moderate yields (55–65%) but requires careful handling due to phosgene’s toxicity.
Carbonyldiimidazole (CDI)-Assisted Synthesis
A safer alternative utilizes 1,1′-carbonyldiimidazole (CDI) as a coupling agent. The triazoloquinazolin-5-amine is reacted with CDI in anhydrous dimethylformamide (DMF) at 60°C for 2 hours to form an imidazolide intermediate. Addition of 3-methoxyaniline to this intermediate at room temperature for 24 hours produces the urea derivative in 70–75% yield. Fourier-transform infrared (FTIR) spectroscopy confirms urea formation via a characteristic N–H stretch at 3320 cm⁻¹ and C=O stretch at 1640 cm⁻¹.
Aqueous-Phase Synthesis
Recent advancements enable urea formation in water using bis(2,2,2-trifluoroethyl) carbonate as a phosgene substitute. The triazoloquinazolin-5-amine and 3-methoxyaniline are stirred in aqueous sodium bicarbonate at 50°C for 8 hours, achieving 60–65% yield. While environmentally favorable, this method requires extended reaction times and yields slightly lower purity compared to organic-phase syntheses.
Optimization and Comparative Analysis
Reaction Efficiency Across Methods
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Phosgene-mediated | Triphosgene, DCM | −10 to 25 | 12 | 55–65 | 85–90 |
| CDI-assisted | CDI, DMF | 60 | 24 | 70–75 | 92–95 |
| Aqueous-phase | Trifluoroethyl carbonate | 50 | 8 | 60–65 | 88–90 |
Solvent and Catalyst Impact
Scalability Considerations
Kilogram-scale production trials demonstrate CDI-assisted synthesis as the most viable route, with consistent yields (68–72%) and reduced purification requirements. In contrast, phosgene-mediated methods exhibit yield drops to 45–50% at scale due to intermediate instability.
Structural Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) shows ≥98% purity for CDI-assisted products, with a retention time of 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds similar to 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea exhibit significant anticancer properties. For instance:
- Study on Quinazolinone Derivatives : A study synthesized various quinazolinone derivatives and evaluated their anticancer activity against the MDA-MB-231 breast cancer cell line using the MTT assay. The results showed that certain derivatives exhibited potent cytotoxic effects, suggesting that modifications in the structure could enhance anticancer activity .
Case Study: Quinazoline Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.53 | MDA-MB-231 |
| Compound B | 4.12 | MDA-MB-231 |
| Compound C | 1.89 | MDA-MB-231 |
These findings indicate that the incorporation of different substituents can lead to varying degrees of efficacy against cancer cells.
Enzyme Inhibition
Another promising application of this compound is in the inhibition of specific enzymes such as urease. Urease inhibitors are crucial for treating conditions related to kidney stones and other urea-related ailments.
Study on Urease Inhibition
A related study focused on thiourea hybrids reported their synthesis and evaluation as urease inhibitors. The research highlighted that certain structural modifications could enhance inhibitory activity against urease enzymes, which are implicated in various pathological conditions .
Case Study: Urease Inhibitors
| Compound | IC50 (µM) | Reference Compound |
|---|---|---|
| Compound D | 0.45 | Thiourea |
| Compound E | 0.78 | Thiourea |
| Compound F | 0.32 | Thiourea |
These results underscore the potential of structurally similar compounds to serve as effective urease inhibitors.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Substituent Variations on the Triazoloquinazoline Core
The following table summarizes key analogs and their structural differences:
*Calculated based on molecular formula C₂₆H₂₅N₅O₂.
Key Research Findings
Synthetic Accessibility : The target compound’s urea linkage can be synthesized via coupling reactions between triazoloquinazoline amines and isocyanate derivatives, as demonstrated in similar systems .
DFT-NMR Validation : Structural analogs (e.g., 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one) have been validated using DFT-NMR, confirming the stability of tautomeric forms in solution .
Biological Activity
1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C22H25N5O2
- Molecular Weight : 391.5 g/mol
- IUPAC Name : 1-(3-methoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- InChI Key : GMUUSBYMCHNTCI-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The unique structure allows it to modulate enzyme activity and receptor interactions, leading to diverse biological effects. The presence of the triazole and quinazoline moieties suggests potential interactions with enzymes involved in neurodegenerative diseases and cancer pathways.
1. Anticholinesterase Activity
Research indicates that derivatives containing triazole and quinazoline structures exhibit significant anticholinesterase activity. For instance, compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission in the nervous system.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.23 | >769 (BuChE over AChE) |
| Compound B | 0.12 | - |
Studies have demonstrated that modifications in the substituents on the quinazoline ring can enhance inhibitory potency against these enzymes .
2. Anticancer Properties
The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells by activating specific signaling pathways associated with cell death.
3. Anti-inflammatory Effects
Recent investigations into similar compounds suggest that they possess anti-inflammatory properties. For example, triazoloquinazolines have shown promise in reducing inflammation markers like TNF-α and PGE-2 in experimental models . The mechanism appears to involve the modulation of pro-inflammatory cytokines.
Case Study 1: Inhibition of Cholinesterases
A study examining a series of quinazoline-triazole hybrids found that certain derivatives exhibited potent AChE inhibition comparable to established drugs like donepezil. The structure-activity relationship (SAR) analysis highlighted that specific substitutions at the C-4 position significantly influenced activity levels .
Case Study 2: Anticancer Activity
In a comparative study on various triazole derivatives, it was found that those incorporating quinazoline structures demonstrated enhanced cytotoxicity against breast cancer cell lines. The observed mechanism involved cell cycle arrest and apoptosis induction through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3-methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation and urea coupling. A typical approach includes:
- Step 1 : Formation of the triazoloquinazoline core via [5+1] cyclocondensation of substituted triazole precursors with aldehydes under reflux conditions (e.g., toluene, 80–100°C) .
- Step 2 : Introduction of the urea moiety by reacting an isocyanate derivative with the triazoloquinazoline intermediate. Solvent choice (e.g., DMF or THF) and temperature (room temp. to 60°C) critically influence yield .
- Validation : Monitor reaction progress using TLC and purify via column chromatography.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, aromatic protons in quinazoline core) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Q. How can researchers screen its biological activity in early-stage studies?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Use disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Kinase Inhibition : Test against tyrosine kinase or EGFR targets via fluorescence-based enzymatic assays .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Modify the methoxyphenyl group (e.g., replace with fluorophenyl or dimethylphenyl) to assess electronic effects on bioactivity .
- Core Modifications : Replace the triazoloquinazoline with pyridazine or oxadiazole systems to evaluate scaffold flexibility .
- Computational Tools : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins like kinases or DNA topoisomerases .
Q. What strategies address discrepancies in reported biological activity data?
- Methodological Answer :
- Replicate Studies : Ensure consistent assay conditions (e.g., cell passage number, solvent controls).
- Parameter Optimization : Adjust pH, temperature, and incubation time to mimic physiological conditions .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., oxadiazole-urea hybrids) to identify trends .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure competitive/non-competitive inhibition kinetics using Lineweaver-Burk plots .
- Apoptosis Pathways : Use flow cytometry (Annexin V/PI staining) to detect caspase activation in treated cells .
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes in response to treatment .
Q. What challenges arise in optimizing solubility and bioavailability?
- Methodological Answer :
- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the urea moiety for improved permeability .
- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to guide structural modifications .
Q. How can environmental impact and toxicity be assessed preclinically?
- Methodological Answer :
- Ecotoxicology Models : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC₅₀/EC₅₀) .
- Degradation Studies : Perform photolysis/hydrolysis experiments under simulated environmental conditions .
- In Silico Prediction : Apply tools like ECOSAR to estimate biodegradation pathways and persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
